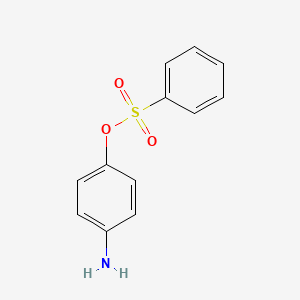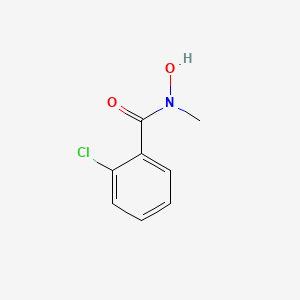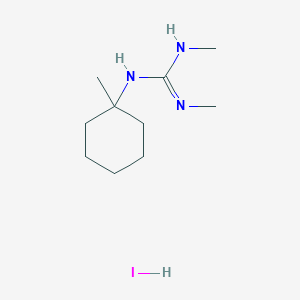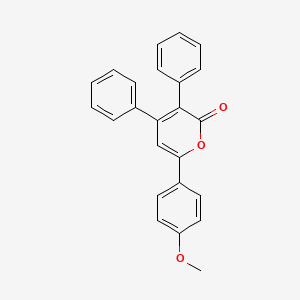
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with acetophenone derivatives in the presence of a base such as sodium hydroxide can yield the desired pyranone compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring or its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar structure with a phenethyl group instead of diphenyl.
4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methyl group instead of diphenyl.
4-Methoxy-6-phenyl-2H-pyran-2-one: Features a single phenyl group.
Uniqueness
2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59931-67-8 |
|---|---|
Molekularformel |
C24H18O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C24H18O3/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(24(25)27-22)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI-Schlüssel |
XDNCSGNIQJORTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
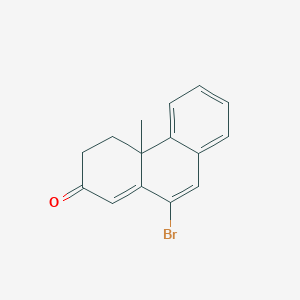
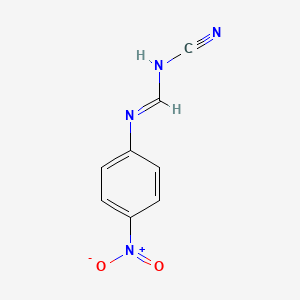
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
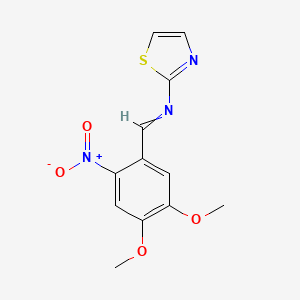
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)


